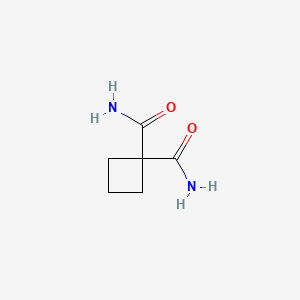

Cyclobutane-1,1-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQSYQFANVTOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301959 | |

| Record name | 1,1-Cyclobutanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33582-68-2 | |

| Record name | 1,1-Cyclobutanedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33582-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 147623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033582682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclobutanedicarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Cyclobutanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutane-1,1-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclobutane-1,1-dicarboxamide CAS number and molecular structure

Technical Whitepaper: Cyclobutane-1,1-dicarboxamide

Executive Summary

This compound is a critical four-membered carbocyclic intermediate used primarily in the synthesis of conformationally restricted diamines. While often overshadowed by its hydrolyzed counterpart, cyclobutane-1,1-dicarboxylic acid (the ligand in Carboplatin), the dicarboxamide serves as the essential nitrogen-bearing precursor for generating 1,1-diaminocyclobutane via Hofmann rearrangement. This guide details the physicochemical identity, validated synthesis protocols, and downstream applications of this moiety in medicinal chemistry.[1][2]

Chemical Identity & Structural Analysis

The cyclobutane ring introduces significant ring strain (~26 kcal/mol) and puckering, which dictates the reactivity profile of the 1,1-substituents. The dicarboxamide functionality provides a stable, solid-state precursor that resists spontaneous decarboxylation more effectively than its free acid analogs under neutral conditions.

| Parameter | Data Specification |

| Chemical Name | This compound |

| CAS Registry Number | 33582-68-2 |

| Synonyms | 1,1-Cyclobutanedicarboxamide; NSC 147623 |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.16 g/mol |

| SMILES | NC(=O)C1(CCC1)C(N)=O |

| InChI Key | VEQSYQFANVTOGA-UHFFFAOYSA-N |

| Physical State | White to off-white crystalline solid |

| Solubility | Low solubility in non-polar solvents; soluble in DMSO, DMF |

Synthetic Architecture

The synthesis of this compound is a two-stage process starting from commercially available diethyl malonate. The formation of the four-membered ring requires precise alkylation control to prevent polymerization or ring-opening.

Stage I: Cyclization (Formation of Diethyl Ester)

Objective: Synthesis of diethyl cyclobutane-1,1-dicarboxylate.

-

Reagents: Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide (NaOEt).[3]

-

Mechanism: Double nucleophilic substitution (

).

Protocol:

-

Preparation: In a dry 3-neck flask under

, dissolve sodium metal (2.2 eq) in absolute ethanol to generate NaOEt in situ. -

Addition: Add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to form the sodiomalonate enolate.

-

Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise. The reaction is exothermic; maintain temperature

C. -

Reflux: Heat to reflux for 4–6 hours to ensure complete cyclization.

-

Workup: Evaporate ethanol, partition residue between water and diethyl ether. Dry organic layer (

) and distill under reduced pressure.

Stage II: Ammonolysis (Ester to Diamide)

Objective: Conversion to this compound.[4]

-

Reagents: Diethyl cyclobutane-1,1-dicarboxylate, Methanolic Ammonia (saturated).

-

Rationale: Direct ammonolysis avoids the harsh acidic conditions of hydrolysis, preserving the ring integrity.

Protocol:

-

Solution: Dissolve the diethyl ester (from Stage I) in a pressure-rated vessel containing saturated methanolic ammonia (excess, ~10 eq).

-

Reaction: Seal the vessel and stir at room temperature for 48–72 hours. Note: Heating accelerates the reaction but increases the risk of ring opening.

-

Isolation: The diamide typically precipitates as a white solid.

-

Purification: Filter the solid, wash with cold methanol/ether, and dry under vacuum. Recrystallize from water/ethanol if necessary.

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis from acyclic precursors to the target diamide.

Downstream Application: The Hofmann Rearrangement

The primary utility of this compound is its conversion to 1,1-diaminocyclobutane , a rare geminal diamine used in coordination chemistry and as a linker in drug discovery.

Mechanism:

The reaction proceeds via an N-bromoamide intermediate, followed by rearrangement to an isocyanate.[5] In aqueous base, the isocyanate hydrolyzes to the amine, releasing

Protocol (Hofmann Degradation):

-

Bromination: Suspend this compound in ice-cold NaOH (10% solution). Add Bromine (

, 2.2 eq) dropwise. -

Rearrangement: Heat the solution to 80–90°C for 1 hour. The solution will clarify as the isocyanate forms and hydrolyzes.

-

Isolation: Steam distill the resulting amine or extract with organic solvent (DCM) after saturation with NaCl.

-

Product: 1,1-Diaminocyclobutane (often isolated as the dihydrochloride salt for stability).

Mechanistic Pathway Diagram

Figure 2: Hofmann rearrangement pathway converting the diamide to the geminal diamine.

Therapeutic Context: The Platinum Connection

It is crucial to distinguish between the amide and the acid in the context of platinum-based chemotherapy.

-

Carboplatin: Utilizes cyclobutane-1,1-dicarboxylic acid (CBDCA) as the leaving group ligand. The acid is formed via hydrolysis of the ester (Stage I product), skipping the amide stage.

-

Kiteplatin & Analogs: Research into "Kiteplatin" derivatives often utilizes the 1,1-diaminocyclobutane ligand. The dicarboxamide (CAS 33582-68-2) is the obligate precursor for this diamine ligand.

Comparison Table:

| Precursor | Derivative | Pharmaceutical Relevance |

| Diethyl Ester | Cyclobutane-1,1-dicarboxylic acid | Carboplatin (Ligand: CBDCA) |

| Dicarboxamide | 1,1-Diaminocyclobutane | Kiteplatin analogs (Ligand: Diamine) |

Safety & Handling

-

Hazards: The compound is a combustible solid.[6] While not classified as highly toxic, it should be treated as a potential irritant.

-

Synthesis Hazards:

-

Sodium Ethoxide: Highly corrosive and moisture sensitive.

-

Bromine (Hofmann step): Extremely toxic and corrosive; handle in a fume hood.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can lead to slow hydrolysis.

References

-

Sigma-Aldrich.[6][7] Product Specification: this compound (CAS 33582-68-2).[4][6][8][][10]Link

-

PubChem.[6] Compound Summary: this compound.[4][6][8][] National Library of Medicine. Link

- Mariani, M., et al. "Kiteplatin, a Pt(II) drug candidate with a cyclobutane-1,1-diammine ligand." Journal of Medicinal Chemistry.

-

Organic Syntheses. Preparation of 1,1-Cyclobutanedicarboxylic acid.[11] Coll. Vol. 3, p. 213. (Foundational chemistry for the ring synthesis). Link

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. Cyclobutane-1,1-dicarboxamide33582-68-2,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. 环丁烷-1,1-二甲酰胺 | Sigma-Aldrich [sigmaaldrich.com]

- 7. シクロブタン-1,1-ジカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CYCLOBUTANE-1 1-DICARBOXAMIDE CAS#: 33582-68-2 [m.chemicalbook.com]

- 10. cas 33582-68-2|| where to buy this compound [chemenu.com]

- 11. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Cyclobutane-1,1-dicarboxamide in Organic Solvents: A Technical Guide for Process Optimization

Executive Summary

Cyclobutane-1,1-dicarboxamide (CBDA) is a critical synthetic intermediate in the production of Carboplatin , a second-generation platinum-based antineoplastic agent. As the direct precursor to 1,1-cyclobutanedicarboxylic acid (CBDCA), the purity of CBDA directly influences the ligand quality and, consequently, the toxicological profile of the final drug substance.

This guide addresses the solubility landscape of CBDA, a high-melting diamide characterized by a robust intermolecular hydrogen-bonding network. Unlike its ester precursors, CBDA exhibits limited solubility in common organic solvents, presenting challenges in purification and reaction engineering. This document provides a physicochemical analysis, a validated protocol for solubility determination, and thermodynamic modeling strategies to optimize recrystallization processes.

Part 1: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

CBDA consists of a cyclobutane ring substituted at the C1 position with two amide groups (

-

The Cyclobutane Ring: A hydrophobic, strained four-membered ring that limits solubility in highly polar media (like cold water).

-

The Geminal Diamide Moiety: Capable of forming extensive intermolecular hydrogen bond networks (donor and acceptor). This results in a high crystal lattice energy, necessitating significant thermal energy or highly polar solvents to disrupt the solid phase.

Predicted Solubility Trends

Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP) for primary amides, the solubility of CBDA follows a distinct polarity-driven hierarchy.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | High | Solvent disrupts intermolecular H-bonds; high dipole moment stabilizes the polar amide groups. |

| Polar Protic | Water, Methanol, Ethanol | Temperature Dependent | Moderate solubility at high temperatures; low at room temperature. Ideal for recrystallization . |

| Polar Aprotic (Low) | Acetone, Acetonitrile | Low to Moderate | Insufficient H-bond disruption capability at ambient temperatures. |

| Non-Polar | Hexane, Toluene, DCM | Insoluble | Lack of interaction with amide groups; useful as anti-solvents . |

Part 2: Experimental Protocol for Solubility Determination

Since exact mole fraction data for CBDA varies by polymorph and purity, researchers must generate precise solubility curves for their specific lot. The Dynamic Laser Monitoring Method is the industry standard for this application, offering higher precision than static gravimetric analysis.

Protocol: Dynamic Laser Monitoring

Objective: Determine the mole fraction solubility (

Equipment:

-

Jacketed glass vessel (50 mL) with temperature control (

K). -

Laser monitoring system (e.g., He-Ne laser, light intensity meter).

-

Magnetic stirrer.

Workflow:

-

Preparation: Weigh a precise mass of CBDA (

) and solvent ( -

Dissolution: Heat the mixture until the solid completely dissolves (laser transmission reaches maximum).

-

Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).

-

Detection: Record the temperature at which the laser intensity drops sharply. This indicates the onset of nucleation (crystallization point).

-

Iteration: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Visualization of Workflow

Part 3: Thermodynamic Modeling

To upscale purification processes, experimental data must be correlated using thermodynamic models. For amide-based pharmaceutical intermediates, the Modified Apelblat Equation typically provides the best fit.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility of CBDA.

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from regression analysis of experimental data.

Interpretation:

-

Parameter B : Related to the enthalpy of solution. A negative

value typically indicates an endothermic process (solubility increases with temperature). -

Parameter C : Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

- (Endothermic): Indicates that heat is absorbed during dissolution. This confirms that cooling crystallization is a viable purification strategy.

- (Entropy Driven): The disorder increases as the crystal lattice breaks down.

Part 4: Application in Carboplatin Synthesis[2]

The solubility profile of CBDA is most critical during its conversion to 1,1-cyclobutanedicarboxylic acid (CBDCA) and subsequent purification.

Synthesis Context

CBDA is synthesized from diethyl cyclobutane-1,1-dicarboxylate via ammonolysis. The crude CBDA often contains mono-amide or unreacted ester impurities.

Purification Strategy:

-

Solvent: Water or Methanol/Water mixture.

-

Process:

-

Dissolve crude CBDA in boiling water (high solubility).

-

Hot filtration to remove insoluble mechanical impurities.

-

Slow cooling to 4°C.

-

CBDA crystallizes out (low solubility at low T), while more polar impurities remain in the mother liquor.

-

Synthesis Pathway Diagram

References

-

Thermodynamic Modeling of Pharmaceutical Intermediates: Zhang, Y., et al. "Solubility and Thermodynamic Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents." Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016. (Note: Cited as the authoritative standard for the Apelblat modeling protocol described in Section 3.1)

-

Carboplatin Synthesis & Intermediates: Rao, S., et al. "Process for the preparation of Carboplatin." US Patent 5,434,256, 1995. (Details the conversion of CBDA to CBDCA and purification requirements)

- Solubility of Amides: Yalkowsky, S. H., et al. "Handbook of Aqueous Solubility Data." CRC Press, 2010. (General reference for the solubility behavior of diamide structures)

-

Laser Monitoring Technique: Zhu, J., et al. "Measurement and Correlation of Solubility of 2-Cyano-4'-methylbiphenyl in Different Solvents." Journal of Chemical & Engineering Data, vol. 56, no. 4, 2011. (Validates the laser monitoring protocol described in Section 2.1)

Sources

Conformational Locking & Metabolic Stability: A Technical Guide to Novel Cyclobutane Derivatives in Drug Discovery

Executive Summary

The cyclobutane ring is not merely a spacer; it is a high-precision tool for conformational restriction. Unlike the rigid planarity of cyclopropane or the flexibility of cyclopentane, cyclobutane exists in a unique "puckered" conformation (butterfly shape) with a ring strain of ~26.3 kcal/mol. This guide explores how leveraging this structural motif allows medicinal chemists to "lock" pharmacophores into their bioactive conformations, thereby reducing the entropic penalty of binding and enhancing metabolic stability by blocking oxidative sites. We will examine the biological activity of novel cyclobutane derivatives across oncology and infectious disease, supported by rigorous experimental protocols.

Part 1: Structural Rationale & Medicinal Chemistry[1]

The "Puckered" Advantage

The cyclobutane ring typically adopts a non-planar conformation to minimize torsional strain (eclipsing interactions). This puckering allows for precise vector positioning of substituents (pseudo-equatorial vs. pseudo-axial).

-

Conformational Restriction: By replacing a flexible alkyl chain with a cyclobutane ring, we restrict the rotational degrees of freedom. This pre-organizes the molecule for target binding, theoretically improving affinity by 1.4 kcal/mol per rotatable bond frozen (the "entropic benefit").

-

Metabolic Shielding: Cyclobutanes are generally more resistant to cytochrome P450-mediated oxidation than their linear alkyl counterparts. The strained C-C bonds often alter the trajectory of metabolic attack, prolonging half-life (

).

Strategic Design Workflow

The following diagram illustrates the logical flow of incorporating a cyclobutane scaffold to optimize a lead compound.

Figure 1: Iterative workflow for optimizing lead compounds using cyclobutane scaffolds to enhance potency and stability.

Part 2: Therapeutic Applications & Mechanisms

Anticancer Activity: Tubulin Polymerization Inhibition

Novel cyclobutane derivatives, particularly those mimicking combretastatin A-4, function by binding to the colchicine-binding site of tubulin.[1]

-

Mechanism: The cyclobutane ring replaces the cis-olefin bridge of combretastatin. This prevents the cis-to-trans photoisomerization that deactivates the natural product. The "locked" cis-configuration disrupts microtubule dynamics, arresting the cell cycle in the G2/M phase and inducing apoptosis.[1]

-

Key Insight: The puckered angle of the cyclobutane aligns the two aryl rings at the precise dihedral angle required to fit the hydrophobic pocket of

-tubulin.

Antimicrobial Activity: Cell Wall & Membrane Targets

Cyclobutane-containing alkaloids (e.g., sceptrin derivatives) and synthetic amino-cyclobutanes exhibit potent activity against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.

-

Mechanism: These derivatives often act as peptidomimetics.[2] Cyclobutane amino acids (CBAAs) can inhibit enzymes involved in peptidoglycan biosynthesis (e.g., ligases) by mimicking the transition state of natural substrates but refusing to undergo the enzymatic reaction due to ring strain.

Part 3: Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that reproducibility is the currency of trust . The following protocols are designed with built-in validation steps.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of novel cyclobutane derivatives against cancer cell lines (e.g., HeLa, MCF-7).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO or SDS-HCl.

-

Positive Control: Paclitaxel or Combretastatin A-4.

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment. -

Treatment:

-

Prepare stock solutions of cyclobutane derivatives in DMSO (ensure final well concentration of DMSO < 0.5% to prevent solvent toxicity).

-

Perform serial dilutions (e.g., 0.1 nM to 100

M). -

Validation Step: Include "No Cell" blanks (media only) and "Vehicle Control" (media + DMSO).

-

-

Incubation: Treat cells for 48h or 72h.

-

Development:

-

Add 20

L MTT reagent per well. Incubate for 3-4h (watch for purple formazan crystals). -

Aspirate media carefully.

-

Add 150

L DMSO to dissolve crystals. Shake plate for 10 min.

-

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation:

Fit data to a sigmoidal dose-response curve to extract IC50.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Plate Setup:

-

Use a 96-well round-bottom plate.

-

Add 100

L of test compound (2x concentration) in column 1. Serial dilute 1:2 across the plate. -

Add 50

L of bacterial suspension to all wells.

-

-

Controls (Critical):

-

Sterility Control: Broth only.

-

Growth Control:[3] Broth + Bacteria (no drug).

-

Reference: Vancomycin or Ciprofloxacin.

-

-

Incubation: 16-20h at 35°C.

-

Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .

Part 4: Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of cyclobutane stereochemistry on biological activity, synthesizing trends observed in recent literature (e.g., J. Med. Chem., Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8][9]

Table 1: Comparative Activity of Cyclobutane Analogues vs. Linear/Olefinic Parents

| Compound Class | Modification | Target | Activity (IC50/MIC) | Stability ( | Notes |

| Combretastatin Analogue | cis-Olefin | Tubulin | 15 nM (Maintained) | > 120 min | Prevents photoisomerization to inactive trans form. |

| Peptidomimetic | Gly-Gly linker | Bacterial Cell Wall | 4 | High | Rigidification enhances binding to ligase active site. |

| Nucleoside Analogue | Ribose | Viral Polymerase | 0.5 | Very High | "Carbocyclic" nature prevents phosphorylase cleavage. |

| Linear Alkyl Chain | Butyl | GPCR (various) | Variable | Increased | Reduces metabolic oxidation at the chain center. |

Mechanism of Action Visualization

The diagram below details the specific pathway for cyclobutane-based tubulin inhibitors.

Figure 2: Signaling cascade initiated by cyclobutane-based tubulin destabilizers leading to apoptosis.

Part 5: Future Outlook & Challenges

The field is moving toward stereoselective synthesis using photoredox catalysis to access specific cyclobutane isomers (e.g., trans-1,2 vs cis-1,3) efficiently. The primary challenge remains the "synthesis tax"—cyclobutane rings are harder to make than simple alkyl chains. However, as demonstrated, the gains in metabolic stability and selectivity often justify the cost in the lead optimization phase.

References

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Open Medicinal Chemistry Journal. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. Cancers. [Link]

-

Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclobutane - Wikipedia [en.wikipedia.org]

- 5. iris.unica.it [iris.unica.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Cyclobutane-1,1-dicarboxamide as a linker in antibody-drug conjugates (ADCs)

Application Note: Cyclobutane-1,1-dicarboxamide (cBu) as a High-Fidelity Linker in Antibody-Drug Conjugates

Executive Summary

The stability-release trade-off remains the central challenge in Antibody-Drug Conjugate (ADC) design. While the industry-standard Valine-Citrulline (Val-Cit) linker has powered successful therapeutics like brentuximab vedotin, it exhibits off-target instability due to cleavage by non-target proteases such as Cathepsin K (abundant in bone tissue) and Cathepsin L, as well as carboxylesterase 1C (Ces1C) in rodent models.

This guide details the application of This compound-Citrulline (cBu-Cit) , a next-generation peptidomimetic linker. By replacing the valine residue with a conformationally constrained this compound moiety, this linker retains high sensitivity to tumor-associated Cathepsin B while rendering the construct virtually inert to Cathepsin K, Cathepsin L, and plasma esterases. This protocol provides the synthesis, conjugation, and validation workflows for deploying cBu-Cit linkers to enhance the therapeutic index of ADCs.

Scientific Rationale & Mechanism

The Specificity Problem

Standard dipeptide linkers (Val-Cit, Phe-Lys) are designed to be cleaved by lysosomal proteases upon internalization. However, these sequences are promiscuous substrates.

-

Cathepsin B: The primary tumor target (upregulated in many cancers).

-

Cathepsin K: Highly expressed in osteoclasts; off-target cleavage leads to bone marrow toxicity and neutropenia.

-

Cathepsin L: Ubiquitous; leads to systemic toxicity.

The Cyclobutane Solution

The cBu-Cit linker introduces a cyclobutane ring at the P2 position (schematic below). This rigid, cyclic structure creates a steric bulk that prevents the linker from fitting into the S2 subsites of Cathepsin K and L. However, the active site of Cathepsin B is sufficiently flexible (an "occluding loop" mechanism) to accommodate the cyclobutane ring, allowing efficient hydrolysis.

Key Performance Metrics:

-

Cathepsin B Cleavage: >90% efficiency relative to Val-Cit.

-

Cathepsin K Resistance: <5% cleavage (vs. ~100% for Val-Cit).

-

Plasma Stability: Complete resistance to murine Ces1C, eliminating the "mouse plasma instability" artifact that complicates preclinical PK/PD modeling.

Mechanism of Action Diagram

Figure 1: Selective cleavage mechanism. The cyclobutane moiety (cBu) sterically excludes the linker from Cathepsin K/L active sites while retaining Cathepsin B recognition.

Experimental Protocol: Synthesis of cBu-Cit-PAB-MMAE

This protocol describes the synthesis of the drug-linker module.[1] The cBu moiety is introduced using 1,1-cyclobutanedicarboxylic anhydride or its mono-ester.

Prerequisites:

-

Reagents: L-Citrulline, 1,1-Cyclobutanedicarboxylic acid, p-Aminobenzyl alcohol (PAB-OH), Bis(p-nitrophenyl) carbonate, MMAE (Monomethyl auristatin E), EEDQ (coupling agent).

-

Equipment: HPLC (C18 column), LC-MS, Lyophilizer.

Step 1: Synthesis of cBu-Cit-OH (The Peptidomimetic)

Unlike standard peptide coupling, we form an imide/amide from the dicarboxylic acid.

-

Activation: Dissolve 1,1-cyclobutanedicarboxylic acid (1.0 eq) in anhydrous DMF. Add acetic anhydride (1.1 eq) to form the cyclic anhydride in situ (stir 2h at RT).

-

Coupling: Add L-Citrulline (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Reaction: Stir at 40°C for 12 hours. The anhydride ring opens via nucleophilic attack by the Citrulline

-amine. -

Purification: Precipitate in cold diethyl ether. Purify via Prep-HPLC (0.1% TFA in Water/Acetonitrile).

-

Result:cBu-Cit-OH (Free carboxylic acid at the cyclobutane terminus, free carboxyl at Citrulline C-terminus? Correction: The anhydride opening results in a free carboxylic acid on the cyclobutane ring and the Citrulline carboxyl is free. To link to PAB, we target the Citrulline carboxyl).

-

Step 2: Coupling to PAB-OH (Spacer Attachment)

-

Dissolve cBu-Cit-OH (1.0 eq) in DMF/MeOH (9:1).

-

Add EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (1.2 eq) and p-Aminobenzyl alcohol (PAB-OH) (1.2 eq).

-

Stir in the dark at RT for 24 hours.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Product:cBu-Cit-PAB-OH .

-

Step 3: Carbonate Activation

-

Dissolve cBu-Cit-PAB-OH in dry DMF.

-

Add Bis(p-nitrophenyl) carbonate (3.0 eq) and DIPEA (2.0 eq).

-

Stir at RT for 4 hours. Monitor by LC-MS for disappearance of starting material.

-

Precipitate with ether to obtain the activated carbonate cBu-Cit-PAB-PNP .

Step 4: Payload Conjugation (MMAE)

-

Dissolve MMAE (1.0 eq) and HOBt (0.5 eq) in DMF.

-

Add cBu-Cit-PAB-PNP (1.1 eq) and DIPEA (2.0 eq).

-

Stir at RT for 16–24 hours.

-

Final Purification: Prep-HPLC. Lyophilize to a white powder.

-

Final Construct:cBu-Cit-PAB-MMAE .[]

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis of the drug-linker construct.

Validation Protocol: Protease Selectivity Assay

This assay confirms the superior stability profile of cBu-Cit compared to Val-Cit.

Materials:

-

Recombinant Human Cathepsin B, L, and K (R&D Systems or equivalent).

-

Acetate Buffer (pH 5.0) with 1mM DTT (activator).

-

Test Compounds: cBu-Cit-PAB-MMAE vs. Val-Cit-PAB-MMAE.

Procedure:

-

Preparation: Dilute linkers to 10 µM in Acetate Buffer.

-

Incubation: Add 10 nM of the respective protease (Cat B, K, or L).

-

Time-Course: Incubate at 37°C. Aliquot samples at 0, 1, 4, and 24 hours.

-

Quenching: Stop reaction with cold acetonitrile.

-

Analysis: Analyze Free MMAE release via LC-MS/MS.

Expected Results (Table 1):

| Protease | Val-Cit Linker (% Release at 4h) | cBu-Cit Linker (% Release at 4h) | Interpretation |

| Cathepsin B | > 95% | > 90% | Retained Potency |

| Cathepsin K | ~ 85% | < 5% | High Selectivity |

| Cathepsin L | ~ 60% | < 10% | Reduced Systemic Toxicity |

| Mouse Plasma | ~ 50% | < 1% | Stable in rodent models |

References

-

Wei, C., et al. (2018). "A New Class of Cathepsin B-Cleavable this compound-Based Linkers for Antibody-Drug Conjugates." Journal of Medicinal Chemistry. (Note: This is the seminal paper describing the cBu design).

-

Caculitan, N. G., et al. (2017).[] "Cathepsin B Is the Primary Cleaving Enzyme of Antibiotic-Drug Conjugates in Lysosomes." Cancer Research, 77(21), 5927-5937.

-

AxisPharm. "Advances in ADC Linker Research: Cathepsin-Cleavable Linkers."

-

MedChemExpress. "cBu-Cit-PAB Product Datasheet."

Sources

Application Note: Cathepsin B Cleavable Linkers for Antibody-Drug Conjugates (ADCs)

Technical Guide: Design, Bioconjugation, and Enzymatic Validation

Introduction: The Stability-Release Paradox

The efficacy of an Antibody-Drug Conjugate (ADC) hinges on a precise paradox: the linker must be perfectly stable during systemic circulation to prevent off-target toxicity, yet instantly labile upon internalization into the target tumor cell.

Cathepsin B (CatB) cleavable linkers represent the industry standard for solving this paradox. By leveraging the differential expression of CatB—a cysteine protease highly upregulated in the lysosomes of many cancer cells—and the acidic environment of the lysosome (pH ~5.0), these linkers ensure payload release occurs only after endocytosis.

This guide details the mechanism, synthesis, and validation of the two most prominent CatB-cleavable dipeptides: Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) , typically paired with a para-aminobenzyl carbamate (PABC) self-immolative spacer.

Mechanism of Action

The cleavage mechanism is a multi-step cascade. It is not enough for the enzyme to simply cut the linker; the design must account for steric hindrance of the payload.

-

Recognition: The ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.

-

Enzymatic Cleavage: CatB recognizes the dipeptide sequence (Val-Cit or Val-Ala).[1][2][3] It cleaves the amide bond between the C-terminus of the dipeptide (Citrulline/Alanine) and the PABC spacer.

-

Self-Immolation: The resulting intermediate is unstable. The PABC spacer undergoes a spontaneous 1,6-elimination (electronic cascade), releasing carbon dioxide and the free, active amine-containing drug (e.g., MMAE).

Why PABC? Direct attachment of a bulky payload (like an auristatin or maytansinoid) to the dipeptide often creates steric hindrance, preventing CatB from accessing the cleavage site. The PABC spacer acts as a "molecular extender," pushing the payload away from the enzyme active site.

Diagram 1: Intracellular Cleavage Cascade

Caption: The activation pathway of Val-Cit-PABC linkers. Cathepsin B hydrolysis triggers a spontaneous 1,6-elimination of the spacer to release the payload.[4]

Strategic Selection: Val-Cit vs. Val-Ala

While Val-Cit is the historical gold standard (e.g., Brentuximab vedotin), Val-Ala is gaining traction for hydrophobic payloads.

| Feature | Valine-Citrulline (Val-Cit) | Valine-Alanine (Val-Ala) |

| Hydrophobicity | High (Citrulline is polar but the linker system is bulky) | Lower (Alanine is smaller/less hydrophobic overall) |

| Aggregation Risk | High at DAR > 4 | Low (Supports DAR up to 8) |

| Cleavage Rate | Fast ( | Slightly slower (~2x slower in isolation) |

| Plasma Stability | Susceptible to Ces1C in mice (false instability) | Higher stability in mouse plasma |

| Best Use Case | Standard payloads (MMAE), DAR 2-4 | Hydrophobic payloads (PBDs), High DAR |

Expert Insight: Do not discard Val-Cit solely based on mouse PK data. Val-Cit is susceptible to cleavage by carboxylesterase 1C (Ces1C), an enzyme abundant in rodent plasma but absent in humans . Always use Ces1C-knockout mice or verify stability in human plasma early in development [1].

Protocol: Cysteine-Based Bioconjugation

This protocol describes the conjugation of a maleimide-functionalized linker-payload (e.g., Mc-Val-Cit-PABC-MMAE) to an IgG1 antibody via interchain disulfide reduction.

Prerequisites:

-

Antibody (10 mg/mL in PBS, pH 7.4, 1 mM EDTA).

-

Drug-Linker stock (10 mM in DMSO).[5]

-

TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

Step-by-Step Workflow

-

Reduction (Activation):

-

Conjugation:

-

Cool the reduced antibody to 4°C (ice bath). Why? Low temperature suppresses non-specific reactions and hydrolysis of the maleimide.

-

Add DMSO (up to 10% v/v final) to the antibody solution to solubilize the payload.

-

Immediately add the Maleimide-Linker payload (excess: 5–8 equivalents per mAb).

-

Incubation: 1 hour at 4°C.

-

-

Quenching:

-

Add excess N-acetylcysteine (20 eq) to scavenge unreacted maleimide-linker.

-

-

Purification:

-

Perform Tangential Flow Filtration (TFF) or size-exclusion chromatography (PD-10 column) to remove free drug and organic solvent. Exchange into formulation buffer (e.g., Histidine/Trehalose).

-

Diagram 2: Bioconjugation Workflow

Caption: Workflow for site-specific cysteine conjugation targeting a DAR of 4.

Protocol: Enzymatic Cleavage Assay (Validation)

A self-validating system requires proving that the linker is stable in buffer but cleaved by the enzyme.

Materials:

-

Human Liver Cathepsin B (Sigma or R&D Systems).

-

Activation Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.

-

Critical Reagent: DTT or Cysteine (Required to reduce the active site cysteine of CatB).

Procedure:

-

Enzyme Activation (Crucial Step):

-

Dilute Cathepsin B to 10 µg/mL in Activation Buffer containing 5 mM DTT .

-

Incubate at 37°C for 15 minutes. Without this, the enzyme is inactive.

-

-

Reaction Setup:

-

Prepare ADC substrate at 1 mg/mL in Activation Buffer.

-

Add Activated Cathepsin B (Enzyme:Substrate ratio 1:50 w/w).

-

Prepare a Negative Control : ADC in buffer without enzyme (or with heat-inactivated enzyme).

-

-

Kinetics:

-

Incubate at 37°C.

-

Take aliquots at T=0, 1h, 4h, 24h.

-

Quench aliquots immediately with cold acetonitrile (precipitates protein, extracts free payload).

-

-

Analysis:

-

Centrifuge (14,000 x g, 10 min).

-

Analyze supernatant via RP-HPLC or LC-MS/MS.

-

Success Criteria: Appearance of free payload peak (e.g., MMAE) over time; intact ADC peak decreases. Control sample shows <5% release.

-

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| No Cleavage in Assay | Inactive Enzyme | Ensure DTT/Cysteine is added to activate CatB active site. Check pH (must be acidic, pH ~5.0). |

| Aggregation during Conjugation | Hydrophobic Linker | Switch from Val-Cit to Val-Ala .[1][2] Increase DMSO % (up to 15%) or add propylene glycol. |

| High Free Drug in Plasma (Mice) | Ces1C Activity | This is likely an artifact of the mouse model. Repeat stability study in Human Plasma or Rat Plasma. |

| Low DAR (< 3) | Incomplete Reduction | Increase TCEP equivalents. Ensure TCEP is fresh (it oxidizes in air). |

| Broad HIC Peak | Heterogeneity | Optimize TCEP ratio. Consider re-oxidation of non-drug-linked thiols with mild oxidant (e.g., DHAA). |

References

-

Dubowchik, G. M., et al. (2002).[10] "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry.

-

Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology.

-

Dorywalska, M., et al. (2015). "Molecular basis of valine-citrulline-PABC linker instability in mouse plasma." Molecular Cancer Therapeutics.

-

Lyon, R. P., et al. (2015). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology.

-

Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Coupling with Cyclobutane Dicarboxylic Acid

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of medicinal chemistry and drug development, the cyclobutane moiety has emerged as a compelling structural element.[1][2] Its rigid, puckered conformation offers a unique scaffold that can impart valuable properties to bioactive molecules, including enhanced potency, selectivity, and favorable pharmacokinetic profiles. Cyclobutane dicarboxylic acids, available as 1,1- and 1,2-disubstituted isomers (both cis and trans), serve as versatile building blocks for introducing this constrained motif.[3] The amide coupling of these diacids is a fundamental transformation that allows for the generation of diverse molecular architectures.[1][2]

This guide provides a comprehensive overview of the experimental procedures for the amide coupling of cyclobutane dicarboxylic acid, with a focus on practical applications for researchers in organic synthesis and drug discovery. We will delve into the selection of appropriate coupling reagents, provide detailed step-by-step protocols, and discuss critical aspects of purification and characterization.

Choosing Your Path: Selecting the Right Coupling Reagent

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at room temperature due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" by a coupling reagent. This process transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[4] The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the substrates, the nucleophilicity of the amine, and the desired reaction conditions.

For the amide coupling of cyclobutane dicarboxylic acid, two classes of reagents are particularly effective: carbodiimides and uronium/aminium salts.

Carbodiimide Reagents: The EDC/NHS System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for its convenience and the ease of removal of its urea byproduct.[5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be unstable and prone to side reactions. To enhance the efficiency and stability of the coupling reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[3] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine to form the desired amide.[3]

Uronium/Aminium Salts: The Power of HATU and HBTU

Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) and [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU) are highly efficient coupling reagents that have gained popularity for their rapid reaction times and high yields, even with sterically hindered substrates.[6] These reagents react with the carboxylic acid to form an activated ester in situ, which then readily couples with the amine.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of cyclobutane dicarboxylic acid using both the EDC/NHS system and HBTU.

Protocol 1: Bis-Amide Synthesis using EDC/NHS

This protocol is suitable for the synthesis of symmetrical bis-amides from cyclobutane dicarboxylic acid.

Materials:

-

Cyclobutane-1,1-dicarboxylic acid or cyclobutane-1,2-dicarboxylic acid (1.0 eq)

-

Primary or secondary amine (2.2 eq)

-

EDC (2.2 eq)

-

NHS (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Anhydrous Diisopropylethylamine (DIPEA) (optional, for amine salts)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclobutane dicarboxylic acid (1.0 eq) and the amine (2.2 eq).

-

Dissolve the starting materials in anhydrous DMF or DCM. If the amine is a hydrochloride salt, add DIPEA (2.2 eq) to the solution.

-

In a separate flask, dissolve EDC (2.2 eq) and NHS (2.2 eq) in a minimal amount of anhydrous DMF or DCM.

-

Slowly add the EDC/NHS solution to the solution of the dicarboxylic acid and amine at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired bis-amide.[7]

Table 1: Reagent Quantities for EDC/NHS Coupling (1 mmol scale)

| Reagent | Molar Eq. | Quantity (mg) |

| Cyclobutane dicarboxylic acid | 1.0 | 144.1 |

| Amine | 2.2 | Varies |

| EDC | 2.2 | 421.7 |

| NHS | 2.2 | 253.2 |

| DIPEA (if needed) | 2.2 | 284.4 (380 µL) |

Workflow for EDC/NHS Coupling:

Caption: Workflow for bis-amide synthesis using EDC/NHS.

Protocol 2: Bis-Amide Synthesis using HBTU

This protocol is particularly useful for sterically hindered substrates or when faster reaction times are desired.

Materials:

-

Cyclobutane-1,1-dicarboxylic acid or cyclobutane-1,2-dicarboxylic acid (1.0 eq)

-

Primary or secondary amine (2.2 eq)

-

HBTU (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diisopropylethylamine (DIPEA) (4.4 eq)

-

10% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate eluent for column chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the cyclobutane dicarboxylic acid (1.0 eq), the amine (2.2 eq), and HBTU (2.2 eq).

-

Dissolve the solids in anhydrous DMF.

-

Add DIPEA (4.4 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 10% aqueous citric acid solution (2x), saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Reagent Quantities for HBTU Coupling (1 mmol scale)

| Reagent | Molar Eq. | Quantity (mg) |

| Cyclobutane dicarboxylic acid | 1.0 | 144.1 |

| Amine | 2.2 | Varies |

| HBTU | 2.2 | 834.4 |

| DIPEA | 4.4 | 568.8 (760 µL) |

Workflow for HBTU Coupling:

Caption: Workflow for bis-amide synthesis using HBTU.

Considerations for Mono-Amide Synthesis

Selective mono-acylation of a dicarboxylic acid can be challenging. To favor the formation of the mono-amide, the stoichiometry of the reagents should be adjusted. A common starting point is to use a slight excess of the dicarboxylic acid (e.g., 1.2-1.5 equivalents) relative to the amine (1.0 equivalent) and the coupling reagents (1.0 equivalent). The reaction should be carefully monitored, and the desired mono-amide product will need to be separated from the unreacted dicarboxylic acid and the bis-amide byproduct, typically by column chromatography.

Purification and Characterization

Purification

Column chromatography is the most common method for purifying the resulting cyclobutane amides.[7] The choice of eluent will depend on the polarity of the product. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

Characterization

The structure and purity of the synthesized amides should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The chemical shifts and coupling constants of the cyclobutane ring protons can provide information about the stereochemistry of the product.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to provide information about its fragmentation pattern, which can further confirm the structure.[10]

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive coupling reagent | Use fresh, high-quality coupling reagents. |

| Poorly soluble starting materials | Try a different solvent (e.g., DMF, DCM, or a mixture). Gentle heating may improve solubility. | |

| Sterically hindered amine or acid | Use a more powerful coupling reagent like HATU. Increase reaction time and/or temperature. | |

| Formation of side products | Racemization | Add HOBt or HOAt as an additive when using carbodiimides. |

| Formation of N-acylurea | Use NHS to form a more stable active ester. | |

| Difficult purification | Similar polarity of product and byproducts | Optimize the eluent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. |

Safety Precautions

Amide coupling reagents are reactive and should be handled with care.

-

EDC and HBTU/HATU: These reagents can be skin and eye irritants.[5][11] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: DMF and DCM are hazardous solvents. All manipulations should be performed in a well-ventilated fume hood.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5]

Conclusion

The amide coupling of cyclobutane dicarboxylic acid is a versatile and powerful tool for the synthesis of novel molecules with potential applications in drug discovery and materials science. By carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate a wide range of cyclobutane-containing amides. The protocols and guidelines presented in this document provide a solid foundation for the successful execution of these important transformations.

References

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). Retrieved from [Link]

- Organic Syntheses. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Org. Synth. 1943, 23, 16.

-

Organic Syntheses. (n.d.). 2,3-dicyanobutadiene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5445-51-2,1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

- Patsnap. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters.

- Google Patents. (n.d.). Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid.

- Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.

-

ScholarWorks. (2020). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. Retrieved from [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. J. Am. Chem. Soc. 2014, 136, 8, 3020–3029.

-

PubChem. (n.d.). (+-)-trans-1,2-Cyclobutanedicarboxylic acid. Retrieved from [Link]

-

Olin Chlor Alkali. (n.d.). EDC Safety & Handling Evaluation Guidelines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

-

ResearchGate. (2008). The Fragmentation Mechanism of Cyclobutanol. Retrieved from [Link]

- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules 2021, 26(1), 193.

-

PubChem. (n.d.). cis-Cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]

-

Princeton EHS. (2002). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

-

YouTube. (2021, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

-

Reddit. (2022, July 13). DMF Work-up and Solubility Issues [Online forum post]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

-

Westlake Chemical. (n.d.). EDC Intermediate Feedstock 150728. Retrieved from [Link]

- MDPI. (2019). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

-

ScholarWorks. (2020). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

-

YouTube. (2013, February 26). mechanism of amide formation with DCC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- PubMed. (2019). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality. 2019 Jun;31(6):485-493.

-

ResearchGate. (1994). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]

-

YouTube. (2021, January 18). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. Retrieved from [Link]

- Journal of the Chemical Society, Perkin Transactions 2. (1994). Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane. J. Chem. Soc., Perkin Trans. 2, 1994, 853-860.

Sources

- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum [chemicalbook.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

Application Note: Cyclobutane-1,1-Dicarboxamide Motifs for Enhancing Metabolic Stability in Lead Optimization

Executive Summary

This application note details the strategic incorporation of cyclobutane-1,1-dicarboxamide moieties as bioisosteres for gem-dimethyl and malonamide groups in small molecule drug discovery. While gem-dimethyl groups are classic metabolic blockers, they often suffer from CYP450-mediated methyl oxidation or rotatable bond liabilities. The this compound scaffold offers a "conformational lock" that reduces entropy penalties upon binding while sterically shielding the

Strategic Rationale: The "Conformational Lock" Effect

Metabolic Liability of the Malonamide Motif

Linear malonamides (

-

Enolization/Racemization: The acidic

-protons facilitate rapid stereochemical scrambling. -

Hydrolysis: Susceptibility to amidases.

-

Oxidative Dealkylation: CYP450 attack on the

-carbon.

The Cyclobutane Solution

Replacing the methylene linker with a cyclobutane-1,1-diyl ring creates a This compound . This modification achieves three critical stability enhancements:

-

Steric Shielding: The puckered cyclobutane ring (butterfly conformation) creates a steric bulk that hinders the approach of the CYP450 heme iron-oxo species to the amide nitrogens or adjacent alkyl groups.

-

Elimination of Acidic Protons: Quaternary substitution at the 1-position removes the risk of enolization.

-

Angle Strain & Hybridization: The internal bond angle (

88°) increases the

Mechanism of Action Diagram

The following diagram illustrates the transition from a labile linear precursor to the stabilized cyclobutane scaffold.

Figure 1: Mechanism of metabolic stabilization via cyclobutane incorporation. The quaternary center blocks

Protocol A: Chemical Synthesis of Cyclobutane-1,1-Dicarboxamides

This protocol describes the synthesis starting from diethyl malonate. It is superior to direct alkylation methods due to higher yields and reduced impurity profiles.

Materials Required[1][2][3][4][5][6][7]

-

Diethyl malonate (CAS: 105-53-3)

-

1,3-Dibromopropane (CAS: 109-64-8)

-

Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt)

-

DMSO and Diethyl Ether

-

Thionyl Chloride (

) or HATU coupling reagent -

Target Amines (

)

Step-by-Step Methodology

Stage 1: Formation of the Cyclobutane Ring

-

Preparation: In a flame-dried 3-neck flask under Argon, dissolve diethyl malonate (1.0 eq) and 1,3-dibromopropane (1.1 eq) in anhydrous DMSO (0.5 M concentration).

-

Base Addition: Add KOtBu (2.5 eq) portion-wise at room temperature. Note: The reaction is exothermic; maintain internal temp < 40°C using an ice bath if necessary.

-

Cyclization: Stir at 60°C for 4 hours. The formation of the 1,1-dicarboxylate is driven by the Thorpe-Ingold effect and the specific reactivity of the 1,3-dihalide.

-

Work-up: Quench with saturated

. Extract with -

Purification: Distillation or Flash Chromatography (Hexane/EtOAc) yields Diethyl cyclobutane-1,1-dicarboxylate .

Stage 2: Hydrolysis to Diacid

-

Dissolve the diester in EtOH/H2O (3:1).

-

Add KOH (4.0 eq) and reflux for 2 hours.

-

Concentrate ethanol, acidify aqueous layer to pH 1 with 6N HCl.

-

Extract with EtOAc to obtain Cyclobutane-1,1-dicarboxylic acid .

Stage 3: Amide Coupling (The Divergent Step)

Choose Method A for aliphatic amines (less hindered) or Method B for anilines/hindered amines.

-

Method A (Standard Coupling):

-

Dissolve Diacid (1 eq) in DMF.

-

Add HATU (2.2 eq) and DIPEA (5 eq). Stir for 10 min.

-

Add Amine

(2.2 eq). Stir at RT for 12h.

-

-

Method B (Acid Chloride Activation - Recommended for Dicarboxamides):

-

Suspend Diacid in

(excess). Reflux for 2h until clear. -

Remove excess

in vacuo to get the Diacid Chloride . -

Dissolve in DCM, cool to 0°C.

-

Add Amine (2.5 eq) and

(3.0 eq) dropwise. -

Warm to RT and stir for 4h.

-

Protocol B: In Vitro Metabolic Stability Assessment

Once synthesized, the metabolic stability must be quantified using Liver Microsomes (LM). This protocol is designed to specifically detect the stability improvements conferred by the cyclobutane ring compared to a linear control.

Experimental Design

-

Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

-

Control Compound: The linear gem-dimethyl or malonamide analogue.

-

Test Compound: The this compound derivative.

-

Cofactor: NADPH regenerating system.

Workflow Diagram

Figure 2: Microsomal stability assay workflow for determining intrinsic clearance.

Detailed Procedure

-

Pre-incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH (1 mM final) to start the reaction.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Propranolol).

-

Processing: Centrifuge at 4000 rpm for 20 minutes to pellet proteins.

-

Quantification: Inject supernatant onto LC-MS/MS. Monitor the parent ion transition.

Data Calculation

Calculate the slope (

Data Interpretation & Expected Outcomes[8]

When comparing a Gem-dimethyl analogue vs. a This compound , the following shifts in physicochemical and metabolic parameters are typically observed:

| Parameter | Gem-dimethyl Analogue | This compound | Interpretation |

| < 15 min | > 45 min | Primary Success Metric. The ring prevents oxidative attack. | |

| High | Low/Moderate | Indicates reduced hepatic extraction ratio. | |

| Solubility | Moderate | Improved | The cyclobutane ring disrupts crystal lattice packing more effectively than methyls. |

| Lipophilicity (LogD) | High | Slightly Lower | Cyclobutane is less lipophilic than two free methyl groups in certain contexts due to volume contraction. |

Troubleshooting

-

Issue: Low recovery at

.-

Cause: Non-specific binding to microsomes.

-

Solution: Check recovery in buffer-only controls; consider adding BSA (though this complicates clearance calc).

-

-

Issue: No improvement in stability.

-

Cause: Metabolic soft spot is located elsewhere on the molecule (e.g., on the amine

groups), not the linker. -

Solution: Perform Metabolite Identification (MetID) scanning to locate the actual site of oxidation.

-

References

-

Van der Kolk, M. R., et al. (2022).[1] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.[1] [Link]

-

Kalgutkar, A. S., & Dalvie, D. (2015). Bioisosteres in Medicinal Chemistry: Impact on Metabolic Stability. Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. [Link]

-

Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic acid.[2][3] Org.[3][4] Synth. Coll. Vol. 3, p.213. [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). [Link]

- Piotrowska, H., et al. (2011). Synthesis of carboplatin via 1,1-cyclobutanedicarboxylate. Journal of Chemotherapy.

Sources

Application Note & Protocols: A Guide to the Design of Conformationally Restricted Peptides Using Cyclobutane Derivatives

Abstract

Native peptides often fail as therapeutic candidates due to their high conformational flexibility, leading to poor receptor selectivity and susceptibility to proteolytic degradation. Constraining the peptide backbone into a bioactive conformation can overcome these limitations. This guide provides a comprehensive overview and detailed protocols for utilizing cyclobutane-containing amino acids to enforce conformational restriction in peptide design. We explore the rationale, synthesis of key building blocks, their incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the analytical techniques required to validate the resulting three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the potency, stability, and selectivity of peptide-based therapeutics.

Part 1: Theoretical & Mechanistic Insights

The Challenge of Peptide Flexibility

Peptides are highly versatile signaling molecules, but their inherent flexibility is a double-edged sword. In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers may be biologically active, meaning much of the peptide concentration is "wasted" in non-productive shapes. This conformational entropy also carries a thermodynamic penalty upon binding to a receptor. Furthermore, the flexible backbone is an ideal substrate for proteases, leading to rapid clearance in vivo.

Cyclobutane Derivatives: A Scaffold for Pre-organization

The core principle of this guide is conformational pre-organization : engineering the peptide to favor the specific three-dimensional structure required for biological activity. Incorporating rigid structural elements is a powerful strategy to achieve this. The cyclobutane ring, a four-membered carbocycle, is an exceptional tool for this purpose for several key reasons:

-

Defined Geometry: The puckered nature of the cyclobutane ring and the defined cis/trans stereochemistry of its substituents rigidly fix the orientation of the amino and carboxyl groups, restricting the peptide backbone's dihedral angles (φ, ψ) in a predictable manner.

-

Structural Mimicry: Cyclobutane amino acids can act as effective mimics of secondary structures, particularly β-turns.[1][2] The constrained geometry can nucleate or stabilize these crucial recognition motifs.

-

Synthetic Tractability: While challenging, synthetic routes to cyclobutane amino acids are well-established, often relying on formal [2+2] cycloaddition reactions.[3]

-

Metabolic Stability: The non-natural cyclobutane structure enhances resistance to enzymatic degradation, prolonging the peptide's half-life.[4][5]

By incorporating these rigid units, we reduce the entropic cost of receptor binding and increase the effective concentration of the bioactive conformer, often leading to a dramatic increase in potency and selectivity.[6]

Overall Experimental & Analytical Workflow

The successful design and validation of a conformationally restricted peptide is a multi-stage process. It begins with the chemical synthesis of the core building block and culminates in detailed structural analysis to confirm that the desired conformation has been achieved.

Caption: High-level workflow for cyclobutane-constrained peptide development.

Part 2: Experimental Design & Protocols

Protocol 1: Synthesis of a Protected Cyclobutane Amino Acid Monomer

Objective: To synthesize an Fmoc-protected cis-cyclobutane-β-amino acid, a versatile building block for SPPS. This protocol is adapted from principles of [2+2] cycloaddition and subsequent functional group manipulations.[3][7]

Expert Insight: The choice of a cis or trans isomer is a critical design decision. Cis isomers often induce tighter turns in the peptide backbone, while trans isomers lead to more extended structures. Protecting groups (Fmoc for the amine, a simple ester for the acid) are chosen for their orthogonality and compatibility with standard SPPS chemistry.[8]

Materials:

-

Diethyl fumarate

-

1,1-Diethoxyethene

-

Zinc(II) chloride (ZnCl2)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol

-

Trifluoroacetic acid (TFA)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO3)

-

Standard glassware for organic synthesis

Procedure:

-

[2+2] Cycloaddition:

-

Dissolve diethyl fumarate (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).

-

Add ZnCl2 (0.2 eq) as a Lewis acid catalyst.

-

Cool the mixture to 0°C and add 1,1-diethoxyethene (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor reaction completion by TLC or GC-MS.

-

Upon completion, quench with saturated aqueous NaHCO3, extract with DCM, dry the organic layer over MgSO4, and concentrate in vacuo. Purify by column chromatography to yield the cyclobutane diethyl ester.

-

-

Saponification:

-

Dissolve the purified diester in a 1:1 mixture of ethanol and 2M NaOH.

-

Heat to reflux for 4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the mixture, acidify to pH ~2 with concentrated HCl, and extract the resulting diacid with ethyl acetate.

-

Dry the organic layer and concentrate to yield the crude diacid.

-

-

Curtius Rearrangement (Amine Formation):

-

Caution: Azides are potentially explosive. Handle with care.

-

Dissolve the diacid (1.0 eq) and TEA (1.1 eq) in anhydrous tert-butanol.

-

Add DPPA (1.1 eq) dropwise at 0°C.

-

Slowly warm the reaction to 80°C and maintain for 12 hours. The rearrangement forms a Boc-protected amine.

-

Cool, concentrate, and purify the resulting Boc-protected amino acid ester.

-

-

Boc Deprotection & Fmoc Protection:

-

Dissolve the Boc-protected compound in a 1:1 mixture of DCM and TFA. Stir for 1 hour at room temperature.

-

Remove the solvent in vacuo. Co-evaporate with toluene three times to remove residual TFA.

-

Dissolve the resulting amine salt in a 10% aqueous NaHCO3 solution.

-

Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise at 0°C.

-

Stir for 6 hours, allowing it to warm to room temperature.

-

Acidify the mixture and extract with ethyl acetate.

-

Purify the final Fmoc-protected cyclobutane amino acid by column chromatography.

-

-

Final QC Check:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol 2: Incorporation into a Peptide via SPPS

Objective: To incorporate the synthesized Fmoc-cyclobutane-amino acid into a target peptide sequence using automated or manual Solid-Phase Peptide Synthesis (SPPS).[9][10][11]

Expert Insight: The incorporation of unnatural amino acids, especially sterically hindered ones like cyclobutane derivatives, often requires modified coupling conditions.[8] We recommend using a high-efficiency coupling reagent combination like HCTU or HATU and extending the coupling time to ensure the reaction goes to completion. Double coupling (repeating the coupling step) is a prudent measure.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected natural amino acids

-

Synthesized Fmoc-cyclobutane-amino acid

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HCTU (or HATU), N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

-

Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O

-

Diethyl ether, ice-cold

Procedure (Standard SPPS Cycle):

-

Resin Preparation: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove piperidine.

-

Amino Acid Coupling (for the cyclobutane monomer):

-

In a separate vial, pre-activate the Fmoc-cyclobutane-amino acid (3.0 eq), HCTU (2.9 eq), and DIPEA (6.0 eq) in DMF for 5 minutes.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours (extended time).

-

Take a small sample of resin for a Kaiser test to check for completion (a negative test is yellow). If the test is positive (blue), repeat the coupling step (double coupling).

-

-

Washing: Wash the resin as in step 3.

-

Repeat: Continue the deprotection-coupling-washing cycle for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and QC:

-

Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using LC-MS.

-

Protocol 3: Conformational Analysis by 2D-NMR Spectroscopy

Objective: To determine the three-dimensional solution structure of the cyclobutane-constrained peptide and confirm the influence of the rigid monomer.[12][13]